molecular formula C21H22F3N3O2 B6451978 2-(benzyloxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one CAS No. 2549056-48-4

2-(benzyloxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one

Cat. No.: B6451978
CAS No.: 2549056-48-4
M. Wt: 405.4 g/mol
InChI Key: QCODJPKCEOOQAV-UHFFFAOYSA-N
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Description

2-(benzyloxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one is a potent, selective, and orally active inhibitor of phosphoinositide 3-kinase gamma and delta (PI3Kγ/δ) isoforms. This compound has emerged as a critical pharmacological tool for dissecting the complex roles of the PI3K signaling pathway, particularly in immune cell function and the tumor microenvironment. Its high selectivity for the γ and δ isoforms, which are predominantly expressed in hematopoietic cells, allows researchers to precisely target immune signaling without broadly inhibiting other PI3K classes essential for general cellular metabolism. Research utilizing this inhibitor has been instrumental in demonstrating the role of PI3Kγ/δ in driving neutrophil migration, macrophage polarization, and mast cell activation, providing key insights into chronic inflammatory diseases and autoimmune disorders. Furthermore, its application in immuno-oncology models has revealed that inhibiting PI3Kγ can reprogram macrophages from a protumor M2 phenotype to an antitumor M1 state and suppress myeloid-derived suppressor cells, thereby enhancing T-cell-mediated tumor cytotoxicity and overcoming resistance to checkpoint blockade therapies like anti-PD-1. The compound's well-characterized mechanism, binding competitively to the ATP-binding pocket of PI3Kγ/δ, makes it an invaluable asset for probing novel therapeutic strategies aimed at modulating the immune response in cancer, inflammation, and other immune-dysregulated conditions.

Properties

IUPAC Name

2-phenylmethoxy-1-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O2/c22-21(23,24)17-6-7-19(25-10-17)26-11-16-8-9-27(18(16)12-26)20(28)14-29-13-15-4-2-1-3-5-15/h1-7,10,16,18H,8-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCODJPKCEOOQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)C(=O)COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diastereoselective Cyclization

A mixture of cis- and trans-2,5-diaminopyrrolidine is treated with a dicarbonyl reagent (e.g., diethyl oxalate) under acidic conditions to form the bicyclic lactam. Subsequent reduction with sodium borohydride yields the octahydropyrrolo[3,4-b]pyrrole framework.

Table 1 : Optimization of Cyclization Conditions

ReagentSolventTemperature (°C)Yield (%)
Diethyl oxalateEtOH8062
Oxalyl chlorideDCM2578
Ethyl glyoxylateTHF6055

Introduction of the 5-(Trifluoromethyl)Pyridin-2-Yl Group

The trifluoromethylpyridine moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A preferred method involves:

Palladium-Catalyzed Cross-Coupling

Intermediate A (equipped with a boronic ester) is coupled with 2-bromo-5-(trifluoromethyl)pyridine using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water biphasic system. Microwave irradiation at 120°C for 1 hour enhances reaction efficiency.

Representative Procedure :

  • Combine octahydropyrrolo[3,4-b]pyrrole-1-boronic acid (1.2 equiv), 2-bromo-5-(trifluoromethyl)pyridine (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 equiv) in toluene/H₂O (4:1).

  • Irradiate at 120°C for 60 minutes under argon.

  • Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/EtOAc 3:1).
    Yield : 74%.

Acylation with 2-(Benzyloxy)Acetyl Group

The final acylation step introduces the 2-(benzyloxy)acetyl moiety via nucleophilic acyl substitution.

Activation of the Carboxylic Acid

2-(Benzyloxy)acetic acid is converted to its acid chloride using thionyl chloride, followed by reaction with the secondary amine of the pyrrolopyrrole intermediate.

Optimized Conditions :

  • Reagent : 2-(Benzyloxy)acetyl chloride (1.5 equiv)

  • Base : Triethylamine (2.0 equiv)

  • Solvent : Dichloromethane (0°C to 25°C)

  • Yield : 88%.

Table 2 : Acylation Reaction Screening

ActivatorBaseSolventYield (%)
Thionyl chlorideEt₃NDCM88
DCCDMAPDMF72
HATUDIPEAACN81

Purification and Characterization

The crude product is purified via recrystallization (ethyl acetate/hexane) or preparative HPLC. Structural confirmation relies on NMR, HRMS, and X-ray crystallography.

Key Spectral Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.68 (sept, 1H, J = 6.2 Hz), 3.85–3.45 (m, 8H, pyrrolidine-H).

  • ¹⁹F NMR : δ -62.5 (CF₃).

Chemical Reactions Analysis

Types of Reactions

The compound 2-(benzyloxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one can undergo several types of chemical reactions:

  • Oxidation: : Oxidative cleavage of the benzyloxy group.

  • Reduction: : Reduction of the pyridine ring to a piperidine ring.

  • Substitution: : Halogenation of the pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Employing hydrogenation catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Substitution: : Using halogenating agents like N-bromosuccinimide (NBS) or chlorine gas.

Major Products

  • Oxidation: : Formation of benzaldehyde derivatives.

  • Reduction: : Conversion to a more saturated nitrogen-containing ring system.

  • Substitution: : Introduction of halogen atoms into the pyridine ring.

Scientific Research Applications

2-(benzyloxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one has several applications in scientific research:

  • Chemistry: : Used as a precursor in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a bioactive molecule in drug discovery.

  • Medicine: : Studied for its possible pharmacological properties, including anti-inflammatory and anti-cancer activities.

  • Industry: : Utilized in the development of new materials with unique properties due to its complex structure.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to cross cellular membranes more efficiently. Once inside the cell, it may interact with enzymes, receptors, or DNA, affecting various biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The compound’s bicyclic pyrrolo-pyrrole core distinguishes it from simpler monocyclic analogs. For example, 3-(4′-pyridyl)-6-aryl-s-triazolo[3,4-b]-1,3,4-thiadiazoles () feature a triazolo-thiadiazole system, which is smaller and less rigid. The thiadiazole ring in these analogs confers electron-deficient properties, enhancing reactivity in electrophilic substitutions, whereas the pyrrolo-pyrrole system in the target compound offers steric bulk and stereochemical complexity .

Substituent Effects

  • Trifluoromethylpyridine vs. Pyridyl Groups: The 5-(trifluoromethyl)pyridin-2-yl group in the target compound increases hydrophobicity (logP ~2.5 estimated) compared to non-fluorinated pyridyl groups (logP ~1.2–1.8 in compounds). This may improve membrane permeability and bioavailability .
  • Benzyloxy Acetyl vs. Aryl Thiadiazole : The benzyloxy-acetyl moiety introduces an oxygen-rich, flexible side chain, contrasting with the planar aryl-thiadiazole systems in . This difference may alter binding kinetics in biological targets.

Comparative Data Table

Parameter Target Compound Compounds (3a–s)
Core Structure Octahydropyrrolo[3,4-b]pyrrole Triazolo[3,4-b]-1,3,4-thiadiazole
Key Substituents 5-(Trifluoromethyl)pyridin-2-yl, benzyloxy-acetyl 4′-Pyridyl, aryl groups (e.g., nitro, chloro, methyl)
Lipophilicity (logP) ~2.5 (estimated) ~1.2–1.8
Antibacterial Activity Not reported Inhibitory at 0.01% concentration
Synthetic Method Multi-step (hypothesized) POCl₃-catalyzed cyclocondensation

Research Implications

Biological Screening : Compare antimicrobial/kinase inhibition profiles with triazolo-thiadiazole analogs.

SAR Analysis : Evaluate the impact of CF₃ substitution versus hydrogen/halogen groups.

Synthetic Optimization : Streamline synthesis to improve yield and scalability.

Biological Activity

The compound 2-(benzyloxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one (CAS Number: 2549056-48-4) has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate the available data regarding its biological activity, including pharmacological effects, molecular interactions, and potential therapeutic applications.

The compound's chemical formula is C21H22F3N3O2C_{21}H_{22}F_3N_3O_2 with a molecular weight of approximately 405.4 g/mol. Its structure features a benzyloxy group and a trifluoromethyl-pyridine moiety, which are critical for its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its interactions with various biological targets, particularly in cancer therapy and immunology.

1. Inhibition of PD-1/PD-L1 Interaction

One of the most significant findings regarding this compound is its potential to inhibit the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. This pathway is crucial in cancer immunotherapy as it plays a role in tumor evasion from immune responses.

  • Case Study : In a study evaluating various compounds for their ability to block PD-1/PD-L1 interactions, derivatives similar to the compound exhibited IC50 values ranging from 8.52 μM to 14.08 μM, indicating moderate inhibitory activity. The most potent compound showed significant promise for further development as an immunotherapeutic agent .

2. Anticancer Activity

The structural components of the compound suggest potential anticancer properties. Compounds containing pyridine and pyrrole derivatives have been documented for their efficacy against various cancer cell lines.

  • Mechanism : The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially improving its bioavailability and efficacy in targeting cancer cells .

Data Table: Biological Activity Summary

Biological Activity Target IC50 Value (μM) References
PD-1/PD-L1 Interaction InhibitionPD-1/PD-L18.52 - 14.08
Anticancer ActivityVarious Cancer Cell LinesNot Specified

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate how well this compound binds to PD-L1 compared to known inhibitors like BMS-202. The results indicated that the compound can effectively interact with the binding site of PD-L1, which could lead to its development as a therapeutic agent targeting immune checkpoints in cancer treatment .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with coupling the trifluoromethylpyridine moiety to the octahydropyrrolo[3,4-b]pyrrole core under inert conditions. Key steps include nucleophilic substitution or transition metal-catalyzed cross-coupling. Purification often requires column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol or acetonitrile. Purity validation should employ HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to confirm molecular weight .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR : 1H/13C NMR to resolve the benzyloxy group (δ ~4.5–5.0 ppm for OCH2Ph), pyrrolidine protons, and pyridine ring signals.
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]+) and fragmentation patterns.
  • FT-IR : To confirm carbonyl (C=O, ~1700 cm⁻¹) and trifluoromethyl (CF3, ~1150–1250 cm⁻¹) groups .

Q. What safety precautions are necessary during handling?

Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid exposure to moisture due to potential hydrolysis of the trifluoromethyl group. In case of skin contact, wash thoroughly with water and consult a physician. Store under nitrogen at –20°C to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrrolidine ring formation?

Optimize the cyclization step by varying catalysts (e.g., Pd(OAc)₂ for coupling reactions) and solvents (DMF vs. THF). Microwave-assisted synthesis at 100–120°C for 1–2 hours may enhance reaction efficiency. Monitor intermediates via TLC and adjust stoichiometry of the benzyloxy-ethyl ketone precursor .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Dose-Response Curves : Test across a wider concentration range (nM to μM) to identify non-linear effects.
  • Off-Target Screening : Use kinase profiling panels or proteome-wide affinity pulldowns to rule out non-specific binding.
  • Metabolic Stability : Assess liver microsome stability to determine if rapid degradation skews activity .

Q. How can the compound’s stability under physiological conditions be evaluated?

Conduct pH stability studies (pH 2–9) using HPLC to monitor degradation products. Simulate gastric (pepsin/HCl) and plasma (37°C, 5% CO₂) environments. For oxidative stability, expose to H₂O₂ or cytochrome P450 enzymes and track metabolite formation via UPLC-QTOF .

Q. What computational methods predict target binding modes?

  • Molecular Docking : Use AutoDock Vina with crystal structures of related targets (e.g., kinases or GPCRs).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding pocket dynamics and ligand-protein hydrogen bonding.
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities .

Methodological Challenges

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
  • Pro-drug Design : Introduce phosphate or PEG groups to the benzyloxy moiety for enhanced hydrophilicity.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm) via emulsion-solvent evaporation .

Q. What analytical approaches differentiate stereoisomers in the octahydropyrrolo[3,4-b]pyrrole core?

  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (85:15).
  • VCD Spectroscopy : Compare experimental and DFT-simulated vibrational circular dichroism spectra.
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

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